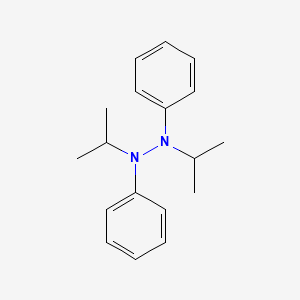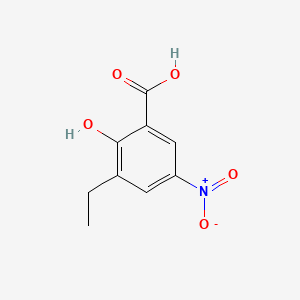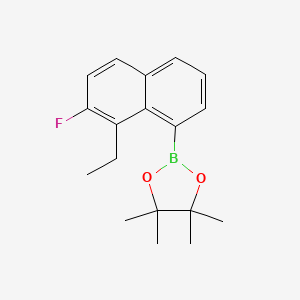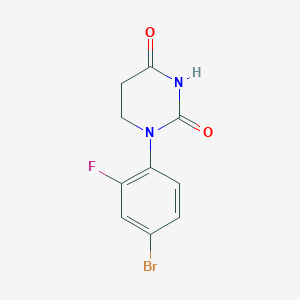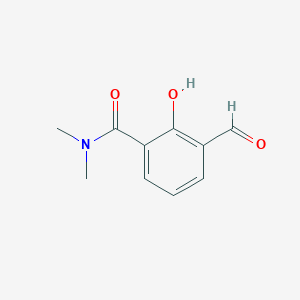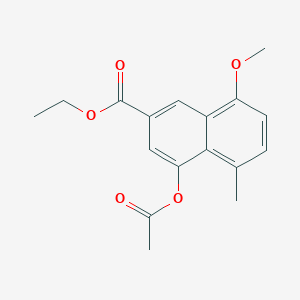![molecular formula C10H9ClN2 B13935921 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines This compound is characterized by its unique structure, which includes a chloro substituent, a methyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves cyclocondensation reactions. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxide solutions (sodium ethoxide or sodium methoxide) as reagents and catalysts . Another approach includes the use of 1,2-dibromoethane as an alkylating agent, which allows for the formation of various derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Cyclocondensation Reactions: These reactions are used in the synthesis of the compound itself and its derivatives.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyclopenta[b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide solutions, 1,2-dibromoethane, and benzyl chloride . Reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like aqueous potassium hydroxide (KOH).
Major Products Formed
The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can have different functional groups depending on the reagents used .
科学的研究の応用
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and corrosion inhibitors.
作用機序
The mechanism of action of 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is not fully understood. its derivatives have been shown to act as mixed-type inhibitors, exhibiting both physisorption and chemisorption on surfaces . This suggests that the compound interacts with molecular targets through multiple pathways, potentially involving hydrogen bonding and van der Waals forces.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine
- 2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[d]pyrimidine
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-Chloro-6,7-dihydro-4-methyl-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its carbonitrile group, in particular, makes it a valuable intermediate for further chemical modifications.
特性
分子式 |
C10H9ClN2 |
|---|---|
分子量 |
192.64 g/mol |
IUPAC名 |
2-chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H9ClN2/c1-6-7-3-2-4-9(7)13-10(11)8(6)5-12/h2-4H2,1H3 |
InChIキー |
UCSOTOIFRNTQBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCCC2=NC(=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
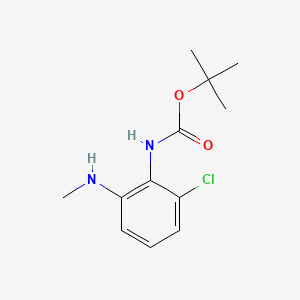
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)




